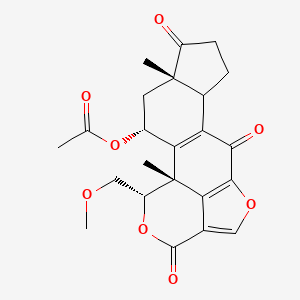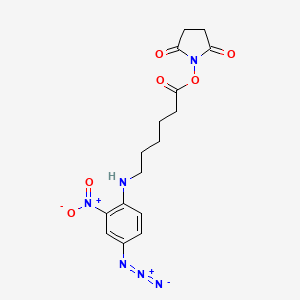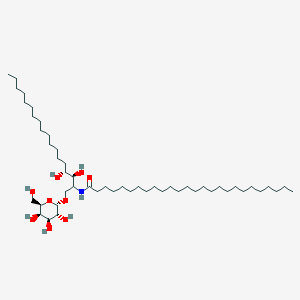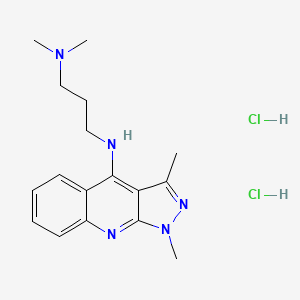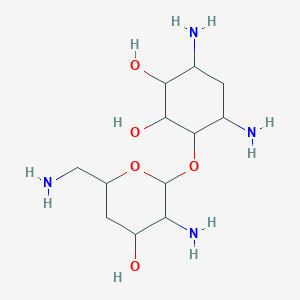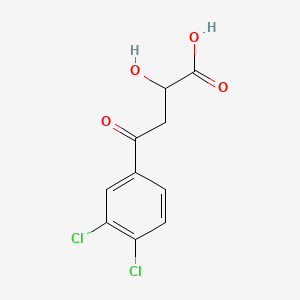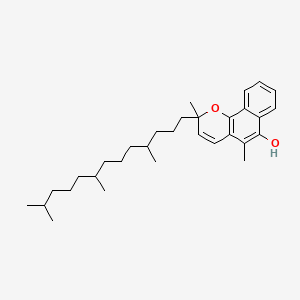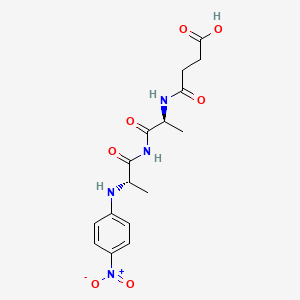
Succinyl-alanyl-alanine-4-nitroanilide
Overview
Description
Succinyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate in the detection and quantification of protease activity, such as chymotrypsin and elastase. The compound’s structure allows it to release a colored product, 4-nitroaniline, upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-alanyl-alanine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of alanyl and alanine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
After the formation of the dipeptide, the succinyl group is introduced by reacting the dipeptide with succinic anhydride in the presence of a base like triethylamine. Finally, the nitroaniline moiety is attached through a nucleophilic substitution reaction, where the amino group of 4-nitroaniline reacts with the carboxyl group of the succinylated dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each coupling step. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Succinyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the nitroaniline moiety results in the release of 4-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a specific pH that is optimal for the enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.
Enzymes: Proteases such as chymotrypsin, elastase, and trypsin are commonly used to catalyze the hydrolysis of this compound.
Major Products
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which is a yellow-colored compound that can be quantified using UV-Vis spectrophotometry.
Scientific Research Applications
Succinyl-alanyl-alanine-4-nitroanilide has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Molecular Biology: The compound is employed in assays to study protein-protein interactions and the regulation of protease activity.
Medicine: It is used in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases or conditions.
Industry: The compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals.
Mechanism of Action
The mechanism of action of succinyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases at the peptide bond between the alanine residues and the nitroaniline moiety. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of 4-nitroaniline. The released 4-nitroaniline can then be detected and quantified, providing a measure of the protease activity.
Comparison with Similar Compounds
Similar Compounds
- Succinyl-alanyl-alanine-4-nitroanilide
- This compound
- Methoxythis compound
Uniqueness
This compound is unique due to its specific structure, which makes it an ideal substrate for certain proteases. Its ability to release a colored product upon enzymatic cleavage allows for easy detection and quantification of protease activity. This property makes it particularly valuable in biochemical assays and diagnostic applications.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O7/c1-9(17-11-3-5-12(6-4-11)20(26)27)15(24)19-16(25)10(2)18-13(21)7-8-14(22)23/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,21)(H,22,23)(H,19,24,25)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCSTUPZDLYLHH-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209929 | |
| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61043-66-1 | |
| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061043661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)

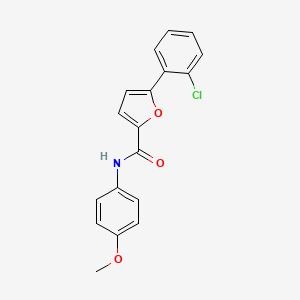
![1-(Pyridine-4-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228879.png)
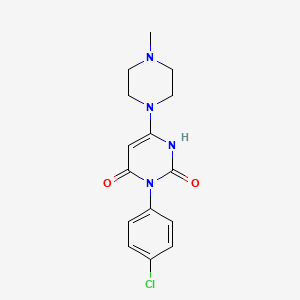
![1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea](/img/structure/B1228882.png)
